2,2'-Disulfanediylbis(3-bromoaniline)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQMTIJPYSNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Elucidation of Reaction Pathways
Proposed Mechanisms for Disulfide Bond Formation from Aniline (B41778) Precursors
The conversion of anilines to diaryl disulfides can be envisioned to proceed through several mechanistic routes, broadly categorized into radical and polar (nucleophilic) pathways. The specific pathway is often dictated by the reaction conditions, including the nature of the reagents, the presence of catalysts, and the solvent system employed.
Radical-mediated reactions offer a plausible route for the formation of diaryl disulfides from aniline precursors, particularly through transformations involving diazonium salt intermediates. A notable example is the Sandmeyer-type reaction, which can be adapted for disulfuration. In a proposed radical pathway, the aniline derivative, 3-bromoaniline (B18343), is first converted to its corresponding diazonium salt. This intermediate can then undergo a reductive disulfuration process.
One potential mechanism involves the generation of an aryl radical from the diazonium salt, which then reacts with a sulfur source. For instance, a visible light-promoted coupling of arenediazonium tetrafluoroborates with a sulfur source like carbon disulfide has been reported for the synthesis of diaryl disulfides beilstein-journals.org. In this scenario, the photodecomposition of the diazonium salt leads to the formation of an aryl radical with the loss of nitrogen gas beilstein-journals.org. This highly reactive aryl radical can then attack the sulfur atom of a suitable sulfur-donating reagent. Subsequent steps would involve the formation of a sulfur-centered radical which can then dimerize or react with another aryl radical to form the disulfide bond.
Another proposed radical mechanism involves the thermal or photochemical generation of aryl radicals that subsequently react with tetrasulfides. This radical substitution on the tetrasulfide yields the desired disulfide product acs.org. The driving force for this reaction is the formation of stable perthiyl radicals acs.org. While this method starts from a radical precursor, it highlights the feasibility of aryl radicals in forming disulfide linkages.
The following table summarizes key aspects of proposed radical-mediated pathways:
| Pathway | Key Intermediate | Sulfur Source Example | Initiation |
| Sandmeyer-type Disulfuration | Aryl diazonium salt | Dithiosulfonate or tetrasulfide | Chemical reductant |
| Photochemical Coupling | Aryl diazonium tetrafluoroborate | Carbon disulfide | Visible light |
| Radical Substitution | Aryl radical | Tetrasulfide | Thermal or photochemical |
Nucleophilic pathways for the formation of diaryl disulfides from aniline derivatives are also conceivable, often involving the in situ generation of a nucleophilic sulfur species or the reaction of an activated aromatic ring with a sulfur nucleophile.
One possible nucleophilic mechanism involves the formation of a thiophenol intermediate from the aniline precursor. The amino group of 3-bromoaniline could be transformed into a better leaving group, such as a diazonium group, which is then displaced by a sulfur nucleophile (e.g., from NaHS or a similar reagent) to form 3-bromo-2-aminothiophenol. This thiophenol can then be oxidized to the corresponding disulfide. The oxidation of thiols to disulfides is a well-established transformation and can proceed through a nucleophilic attack of a thiolate anion on an electrophilic sulfur species, such as a sulfenyl halide or a protonated thiol.
Alternatively, a mechanism analogous to the synthesis of asymmetric diaryl sulfides via SNAr (Nucleophilic Aromatic Substitution) reactions could be considered, although this is less direct for symmetrical disulfides from anilines. In such a scenario, an activated aryl halide reacts with a disulfide researchgate.net. For the synthesis of 2,2'-Disulfanediylbis(3-bromoaniline), one could envision a scenario where a derivative of 3-bromoaniline is activated towards nucleophilic attack by a sulfur reagent.
The formation of a disulfide bond is fundamentally an oxidative process from the perspective of the sulfur atoms. In the context of protein folding, disulfide bond formation occurs via the nucleophilic attack of a thiolate ion on an existing disulfide bond in a process called thiol-disulfide exchange nih.gov. While this is in a biological context, the underlying chemical principle of a sulfur nucleophile attacking an electrophilic sulfur center is relevant.
The table below outlines key features of potential nucleophilic pathways:
| Pathway | Key Intermediate | Key Step |
| Thiophenol Oxidation | 3-bromo-2-aminothiophenol | Oxidation of the thiol to a disulfide |
| Nucleophilic Aromatic Substitution | Activated 3-bromoaniline derivative | Displacement of a leaving group by a sulfur nucleophile |
Kinetic Analysis of Key Synthetic Steps
A comprehensive kinetic analysis of the synthesis of 2,2'-Disulfanediylbis(3-bromoaniline) would provide valuable insights into the reaction mechanism and help in optimizing the process. Such an analysis would involve monitoring the concentration of reactants, intermediates, and products over time under various reaction conditions (e.g., temperature, concentration of reagents, catalyst loading).
For a radical-mediated pathway involving a diazonium salt, key steps to analyze would include the rate of diazotization of 3-bromoaniline, the rate of decomposition of the diazonium salt to form the aryl radical, and the rate of the subsequent reaction with the sulfur source. Competition kinetic experiments could be employed to determine the relative rates of different elementary steps. For instance, in a study of radical substitution on tetrasulfides, competition kinetics revealed that the reaction is rapid acs.org.
In a nucleophilic pathway, the rate-determining step could be the nucleophilic attack of the sulfur reagent on the aromatic ring or the subsequent oxidation of a thiophenol intermediate. The effect of the bromine substituent and the amino group on the rate of reaction would be of particular interest. The electron-withdrawing nature of the bromine atom would activate the ring towards nucleophilic attack at the ortho and para positions relative to the bromine, while the electron-donating amino group would have the opposite effect. The interplay of these electronic effects would significantly influence the reaction kinetics.
Stereochemical Aspects and Regioselectivity in Disulfane Synthesis
The synthesis of 2,2'-Disulfanediylbis(3-bromoaniline) does not involve the formation of any new chiral centers, and the final product is achiral. Therefore, stereochemical considerations are not a primary concern in this particular synthesis.
However, regioselectivity is a critical aspect. The desired product has the disulfide linkage at the 2 and 2' positions, ortho to the amino groups of the two aniline rings. The directing effects of the substituents on the aniline ring play a crucial role in determining the position of the incoming sulfur linkage.
In the case of 3-bromoaniline, the amino group is a strong ortho-, para-director for electrophilic aromatic substitution, while the bromine atom is a deactivating ortho-, para-director. In a reaction proceeding through an electrophilic attack on the aniline ring, substitution would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 2 is sterically less hindered than position 6 (which is flanked by the amino and bromo groups). Therefore, electrophilic substitution at the 2-position is plausible.
If the reaction proceeds via a radical mechanism involving an aryl radical generated from the diazonium salt of 3-bromoaniline, the regioselectivity would be determined by the position of the radical on the aromatic ring, which is dictated by the position of the original amino group.
In a nucleophilic aromatic substitution pathway, the regioselectivity would be governed by the positions activated by electron-withdrawing groups and the location of a suitable leaving group.
The synthesis of substituted anilines and their subsequent reactions often require careful control of regioselectivity. For instance, in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, selective bromination and nitration steps are crucial for obtaining the desired isomer nih.gov. While not directly related to disulfide formation, this highlights the importance of controlling substituent effects in the synthesis of complex aniline derivatives.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For 2,2'-Disulfanediylbis(3-bromoaniline), both ¹H and ¹³C NMR would be utilized to confirm the connectivity and substitution pattern of the aromatic rings.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. Due to the symmetry of the molecule, the spectrum would represent one of the two identical bromoaniline units. The aromatic region would likely display a complex splitting pattern (multiplets) resulting from the spin-spin coupling between adjacent protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing bromine atom and the electron-donating amino and disulfide groups. The protons of the amino group would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 2,2'-Disulfanediylbis(3-bromoaniline), six distinct signals would be expected for the aromatic carbons, as the plane of symmetry renders the carbons on each ring chemically equivalent. The chemical shifts would be characteristic of a substituted benzene ring, with the carbon atoms directly attached to the bromine, sulfur, and nitrogen atoms showing significant shifts from that of unsubstituted benzene (128.5 ppm).
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 (multiplets) | 115 - 140 |
| C-NH₂ | - | ~145 |
| C-Br | - | ~110 |
| C-S | - | ~130 |
| NH₂ | 3.5 - 5.0 (broad singlet) | - |
This table contains expected values and would be populated with experimental data upon analysis.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
Molecular Weight Determination : The molecular formula of 2,2'-Disulfanediylbis(3-bromoaniline) is C₁₂H₁₀Br₂N₂S₂. High-resolution mass spectrometry (HRMS) would be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺). The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, which is a definitive indicator of a dibrominated compound.
Fragmentation Analysis : Upon ionization, the molecule can break apart into smaller, charged fragments. Analysis of these fragments helps to piece together the molecular structure. Key fragmentation pathways for 2,2'-Disulfanediylbis(3-bromoaniline) would likely involve the cleavage of the disulfide (S-S) bond, which is typically the weakest bond, leading to a prominent fragment corresponding to the 2-amino-6-bromophenylthiol radical cation. Further fragmentation could involve the loss of the bromine atom or the amino group.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | ~407.8 | Molecular Ion |
| [M+2]⁺ | ~409.8 | Molecular Ion Isotope |
| [M+4]⁺ | ~411.8 | Molecular Ion Isotope |
| [C₆H₅BrNS]⁺ | ~202.9 | Fragment from S-S cleavage |
This table shows expected m/z values for the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy : The IR spectrum of 2,2'-Disulfanediylbis(3-bromoaniline) would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed around 1250-1350 cm⁻¹. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-Br stretch would be visible in the fingerprint region, typically between 500-650 cm⁻¹. The S-S disulfide bond stretch is often weak in IR spectroscopy and may be difficult to observe, but it generally appears in the 400-500 cm⁻¹ range.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The S-S disulfide bond, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 400-500 cm⁻¹, making it a key technique for confirming the disulfide linkage.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine (-NH₂) | C-N Stretch | 1250 - 1350 |
| Bromoalkane | C-Br Stretch | 500 - 650 |
| Disulfide | S-S Stretch | 400 - 500 (Weak in IR, Stronger in Raman) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₁₂H₁₀Br₂N₂S₂) to verify its elemental composition.
| Element | Molecular Formula Contribution | Theoretical Mass % |
| Carbon (C) | C₁₂ | 35.14% |
| Hydrogen (H) | H₁₀ | 2.46% |
| Bromine (Br) | Br₂ | 39.00% |
| Nitrogen (N) | N₂ | 6.83% |
| Sulfur (S) | S₂ | 15.64% |
A successful synthesis and purification would yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of the synthesized 2,2'-Disulfanediylbis(3-bromoaniline) and for separating it from any unreacted starting materials or byproducts.
Thin-Layer Chromatography (TLC) : TLC is used for rapid monitoring of the progress of a chemical reaction and for preliminary purity checks. A single spot on the TLC plate under various solvent systems would suggest a high degree of purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique for determining the purity of the final compound. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique could also be used if the compound is sufficiently volatile and thermally stable. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the separation and identification of components in a mixture.
The purity of the compound is often reported as a percentage based on the area of the main peak in the HPLC or GC chromatogram.
Theoretical and Computational Chemistry of 2,2 Disulfanediylbis 3 Bromoaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 2,2'-Disulfanediylbis(3-bromoaniline), DFT calculations could provide significant insights into its electronic properties and chemical reactivity.
A typical DFT study on this molecule would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. Following optimization, a variety of electronic properties can be calculated.
Key electronic properties that would be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution within the molecule and helps to identify electrophilic and nucleophilic sites. Natural Bond Orbital (NBO) analysis could also be performed to understand the delocalization of electron density and the nature of the chemical bonds, including the disulfide bridge and the carbon-bromine bonds.
Hypothetical DFT Data for 2,2'-Disulfanediylbis(3-bromoaniline)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 2,2'-Disulfanediylbis(3-bromoaniline), MD simulations would be invaluable for understanding its dynamic behavior, conformational flexibility, and how it interacts with other molecules or its environment.
The flexibility of the molecule is largely centered around the disulfide bond and the bonds connecting the aniline (B41778) rings to the sulfur atoms. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape can change under different conditions.
MD simulations are also instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of 2,2'-Disulfanediylbis(3-bromoaniline), one could investigate how they pack in a condensed phase and identify the dominant intermolecular forces, such as van der Waals interactions, and potential halogen bonding involving the bromine atoms. If studying the molecule in a solvent, MD can reveal details about solute-solvent interactions.
Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the radial distribution function (RDF) to understand the probability of finding other molecules at a certain distance.
Hypothetical Conformational Analysis Data for 2,2'-Disulfanediylbis(3-bromoaniline)
| Conformer | Dihedral Angle (C-S-S-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 90° | 0.0 | 60 |
| 2 | -90° | 0.0 | 35 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the potential chemical reactions involving 2,2'-Disulfanediylbis(3-bromoaniline). This includes studying its synthesis, degradation, or its interaction with other chemical species. A key aspect of this modeling is the identification of reaction pathways and the characterization of transition states.
For instance, the synthesis of 2,2'-Disulfanediylbis(3-bromoaniline) could be modeled to understand the reaction mechanism and to identify the lowest energy pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate.
Transition state theory, combined with computational chemistry, allows for the calculation of reaction rate constants. The geometry of the transition state provides valuable information about the mechanism of the reaction. Vibrational frequency analysis is typically performed on the transition state structure to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.
Hypothetical Reaction Pathway Data for a Reaction of 2,2'-Disulfanediylbis(3-bromoaniline)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.1 |
Prediction of Spectroscopic Parameters via Ab Initio Methods
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, can be used to predict various spectroscopic properties of 2,2'-Disulfanediylbis(3-bromoaniline). These predictions are highly valuable for interpreting experimental spectra and for the structural elucidation of the compound.
For example, the infrared (IR) and Raman spectra can be calculated by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H bonds, the C-Br bonds, or the S-S bond, as well as various bending and torsional modes of the aniline rings.
Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H, ¹³C) can also be predicted. These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing calculated NMR spectra with experimental data can help to confirm the structure of the molecule and to understand its conformational preferences in solution.
UV-Vis spectra, which are related to electronic transitions, can be predicted using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations provide information about the energies of the electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Hypothetical Predicted Spectroscopic Data for 2,2'-Disulfanediylbis(3-bromoaniline)
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
|---|---|---|
| IR Spectroscopy | S-S stretch | 530 cm⁻¹ |
| ¹³C NMR | C-Br chemical shift | 115 ppm |
Functionalization and Derivatization Strategies of 2,2 Disulfanediylbis 3 Bromoaniline
Chemical Transformations of the Amino Substituents
The primary amino groups in 2,2'-Disulfanediylbis(3-bromoaniline) are nucleophilic centers that readily participate in a variety of classical amine reactions. These transformations are fundamental for introducing new functionalities, modifying the electronic properties of the aromatic rings, or preparing the molecule for subsequent cyclization reactions. Common derivatizations include acylation, alkylation, and diazotization.
Acylation: The amino groups can be easily acylated by reacting with acid chlorides or anhydrides in the presence of a base like pyridine. ncert.nic.in This reaction converts the amines into more stable and less reactive amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) yields the corresponding diacetamide (B36884) derivative. This transformation is often employed as a protecting strategy to moderate the activating effect of the amino group during subsequent electrophilic aromatic substitution reactions. ncert.nic.in
Alkylation: Direct alkylation of the amino groups can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, often resulting in a mixture of mono- and di-alkylated products at each nitrogen atom. organic-chemistry.org For bromoaniline substrates, careful selection of reaction conditions is crucial to avoid potential side reactions, such as unexpected aryl halide rearrangements that can occur under certain basic conditions. nih.gov
Diazotization and Sandmeyer Reactions: One of the most powerful transformations of the amino groups involves diazotization. Treatment of 2,2'-Disulfanediylbis(3-bromoaniline) with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), converts the primary amino groups into diazonium salts (-N₂⁺). libretexts.org These diazonium intermediates are highly versatile and can be substituted with a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.com This methodology allows for the replacement of the amino groups with halogens (Cl, I), cyano (-CN), or hydroxyl (-OH) groups, providing a strategic route to highly functionalized derivatives that are otherwise difficult to access. libretexts.orgwikipedia.orgaskfilo.com
| Transformation | Reagent(s) | Product Functional Group | Purpose |
| Acylation | Acetic Anhydride or Acetyl Chloride, Base (e.g., Pyridine) | Amide (-NHCOCH₃) | Protection of the amino group, modulation of reactivity. |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base | Secondary/Tertiary Amine (-NHR, -NR₂) | Introduction of alkyl substituents. |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) | Intermediate for subsequent substitution reactions. |
| Sandmeyer Reaction (Cyanation) | Aryl Diazonium Salt, Copper(I) Cyanide (CuCN) | Nitrile (-CN) | Replacement of the amino group with a cyano group. byjus.com |
| Sandmeyer Reaction (Halogenation) | Aryl Diazonium Salt, Copper(I) Halide (CuCl, CuBr) | Aryl Halide (-Cl, -Br) | Replacement of the amino group with a halogen. wikipedia.org |
Reactions Involving the Bromine Atoms (e.g., Cross-Coupling Methodologies)
The bromine atoms at the 3 and 3' positions of the scaffold serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These methodologies are cornerstones of modern organic synthesis, enabling the construction of complex biaryl systems and the introduction of diverse molecular fragments.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. diva-portal.org The bromine atoms of 2,2'-Disulfanediylbis(3-bromoaniline) can effectively participate in Suzuki couplings with various aryl or vinyl boronic acids. nih.govrsc.org Such reactions, typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand, allow for the synthesis of extended π-conjugated systems by linking new aromatic or vinylic groups to the bromoaniline core. harvard.eduunimib.it
Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. wikipedia.org This palladium-catalyzed process allows for the vinylation of the 2,2'-Disulfanediylbis(3-bromoaniline) core. nih.govorganic-chemistry.org By reacting the compound with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base, substituted alkene functionalities can be installed at the positions of the bromine atoms. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net The Buchwald-Hartwig amination can be applied to 2,2'-Disulfanediylbis(3-bromoaniline) to replace the bromine atoms with primary or secondary amines, leading to the synthesis of complex polyamine structures. rug.nlnih.govatlanchimpharma.com This strategy is particularly useful for building molecules with applications in materials science and medicinal chemistry.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl or Aryl-Vinyl) |
| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ + Ligand (e.g., BINAP), Strong Base (e.g., NaOt-Bu) | C-N (Aryl-Amine) |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (Aryl-Alkynyl) |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd catalyst | C-C (Aryl-Aryl or Aryl-Vinyl) |
Disulfide Bridge Manipulation and Reactivity
The disulfide bridge is a key structural feature that can be selectively targeted through redox chemistry. Its cleavage or oxidation provides pathways to fundamentally different molecular structures.
Reduction to Thiols: The S-S bond can be readily cleaved under reducing conditions to yield the corresponding thiol, 2-amino-3-bromothiophenol (B3337676). This transformation is pivotal for subsequent reactions that require a free thiol group, such as the synthesis of certain heterocyclic rings. A variety of reducing agents can accomplish this, including sodium borohydride (B1222165) (NaBH₄), zinc dust in acidic media, or phosphines like triphenylphosphine. nih.gov Electrochemical methods can also be employed for the clean reduction of disulfide bonds. chimicatechnoacta.ru
Oxidation of the Disulfide Bridge: The disulfide linkage can be oxidized to various sulfur-oxygen species depending on the oxidant and reaction conditions. Mild oxidation, for example using one equivalent of a peracid or hydrogen peroxide with a selenium catalyst, can yield the corresponding thiolsulfinate (S-S=O). nih.gov More vigorous oxidation with stronger agents like excess hydrogen peroxide, potassium permanganate, or periodate (B1199274) leads to the cleavage of the S-S bond and formation of the corresponding sulfonic acids (-SO₃H). tandfonline.comgoogle.com This conversion dramatically alters the electronic properties and solubility of the molecule.
| Reaction Type | Reagent(s) | Key Transformation | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) or Zinc/Acid | S-S bond cleavage | Thiol (-SH) |
| Mild Oxidation | H₂O₂ (1 equiv.), Selenium Catalyst | S-S bond oxidation | Thiolsulfinate (-S(O)-S-) |
| Strong Oxidation | Excess H₂O₂, KMnO₄, or NaIO₄ | S-S bond cleavage and oxidation | Sulfonic Acid (-SO₃H) |
Synthesis of Novel Heterocyclic Systems Incorporating the Disulfanediylbis(bromoaniline) Framework
The multifunctional nature of 2,2'-Disulfanediylbis(3-bromoaniline) makes it an excellent precursor for the synthesis of complex heterocyclic structures, particularly those containing nitrogen and sulfur. A prominent example is the synthesis of phenothiazine (B1677639) derivatives, which are an important class of compounds in medicinal chemistry and materials science. nih.govresearchgate.net
The most direct route to phenothiazine-type systems involves a two-step sequence. First, the disulfide bridge of the starting material is reduced to generate two equivalents of 2-amino-3-bromothiophenol. nih.gov This intermediate, possessing vicinal amino and thiol functionalities, is primed for cyclization. In the second step, condensation of the 2-amino-3-bromothiophenol with a suitable cyclization partner, such as a diketone or a substituted cyclohexanone, under appropriate conditions (often involving an oxidant like molecular oxygen or an iodine reagent) leads to the formation of the tricyclic phenothiazine core. rsc.orgresearchgate.netnih.gov The bromine atoms on the resulting phenothiazine framework remain available for further functionalization via the cross-coupling methodologies described previously.
| Target Heterocycle | Synthetic Strategy | Step 1: Reagent(s) | Step 2: Reagent(s) |
| Phenothiazine Derivatives | Reduction followed by Condensation/Cyclization | NaBH₄ or Zn/HCl (to form 2-amino-3-bromothiophenol) | Substituted Cyclohexanone or β-Diketone, Oxidant (e.g., O₂, I₂) |
Advanced Applications in Materials Science and Polymer Chemistry
Utilization as a Monomer in Polymer Synthesis
The presence of two primary amine groups makes 2,2'-Disulfanediylbis(3-bromoaniline) a viable candidate for use as a monomer in the synthesis of novel polymers. The incorporation of both bromine and disulfide moieties into a polymer backbone can impart unique electronic, optical, and redox-responsive properties.
Preparation of Conducting Polymers Based on Brominated Aniline (B41778) Derivatives
The synthesis of conducting polymers from aniline and its derivatives is a well-established field. The polymerization of brominated anilines can lead to materials with modified electronic properties compared to unsubstituted polyaniline. While the direct polymerization of 2,2'-Disulfanediylbis(3-bromoaniline) has not been extensively reported, studies on other brominated anilines provide insight into the potential synthetic routes and properties of the resulting polymers.
For instance, the chemical or electrochemical oxidative polymerization of brominated aniline monomers can yield polymers with varying conductivities and solubilities. The bromine substituent can influence the electronic properties of the polymer through inductive and steric effects, potentially leading to materials with tailored band gaps and redox potentials.
A study on the copolymerization of a novel disulfide-containing aniline with aniline demonstrated the successful incorporation of disulfide linkages into a polyaniline backbone. The resulting copolymers exhibited good redox activities associated with both the polyaniline and the disulfide group, suggesting their potential application as cathode materials in secondary polymer batteries. elsevierpure.com
| Monomer | Polymerization Method | Resulting Polymer | Key Properties |
| Brominated Aniline Derivatives | Chemical/Electrochemical Oxidation | Poly(bromoaniline)s and Copolymers | Modified electronic properties, potential for tailored band gaps |
| Disulfide-containing Aniline | Chemical Oxidative Copolymerization with Aniline | Disulfide-containing Polyaniline Copolymer | Good redox activity from both polyaniline and disulfide groups |
Incorporation into Polymer Composites and Hybrid Materials
The functional groups present in 2,2'-Disulfanediylbis(3-bromoaniline) make it an interesting candidate for incorporation into polymer composites and hybrid materials. The aniline groups can interact with various polymer matrices through hydrogen bonding or covalent linkages, while the disulfide bond offers a site for dynamic covalent chemistry, allowing for the development of self-healing or stimuli-responsive materials.
The bromine atoms can serve as sites for further functionalization, enabling the attachment of other chemical moieties to tailor the properties of the composite material. For example, they could be used to graft the molecule onto other polymer chains or to initiate polymerization reactions.
Role in the Development of Organic Electronic Materials
The combination of a conjugated aromatic system, heteroatoms (nitrogen and sulfur), and heavy atoms (bromine) in 2,2'-Disulfanediylbis(3-bromoaniline) suggests its potential for use in organic electronic materials.
Exploration as a Component in Organic Semiconductor Systems
While direct studies on the semiconducting properties of 2,2'-Disulfanediylbis(3-bromoaniline) are limited, the characteristics of its constituent parts are promising. Aniline-based compounds have been explored as components of organic semiconductors. The disulfide linkage can influence the molecular packing and electronic coupling between molecules in the solid state, which are crucial factors for charge transport. The presence of bromine atoms can also affect the material's electronic structure and intermolecular interactions.
Precursor for Coordination Polymers and Metal-Organic Frameworks
The nitrogen atoms of the aniline groups in 2,2'-Disulfanediylbis(3-bromoaniline) can act as coordination sites for metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The disulfide bond can also be a functional component within these structures.
The use of disulfide-containing ligands in the construction of MOFs has been shown to impart redox activity to the framework. Such materials have potential applications in areas like catalysis, sensing, and energy storage. The bromine atoms on the aromatic rings could be further modified post-synthesis to introduce additional functionalities into the pores of the MOF.
Potential in Supramolecular Chemistry and Self-Assembled Systems
The ability of the aniline groups to form hydrogen bonds, coupled with the potential for π-π stacking interactions between the aromatic rings, suggests that 2,2'-Disulfanediylbis(3-bromoaniline) could participate in the formation of well-defined supramolecular assemblies. The disulfide bond can also play a role in directing the self-assembly process and can be cleaved or formed under redox conditions, allowing for dynamic control over the supramolecular structure.
Research on disulfide-rich self-assembling peptides has highlighted the importance of aromatic interactions in driving the self-assembly process. nih.gov Similarly, the aromatic and disulfide components of 2,2'-Disulfanediylbis(3-bromoaniline) could be leveraged to create novel self-assembled materials with interesting structural and functional properties.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 2,2'-Disulfanediylbis(3-bromoaniline) will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for creating aromatic disulfides and their aniline (B41778) precursors often rely on harsh reagents and organic solvents. guidechem.comguidechem.com Emerging trends aim to replace these with more sustainable alternatives.
Key areas of development include:
Catalyst-Free and Solvent-Free Reactions: Research is moving towards solvent-free reaction conditions, which have been shown to be effective in producing highly pure diaryl-substituted unsymmetrical disulfides. researchgate.net This approach reduces waste and the need for purification.
Aerobic Oxidation: The use of air or molecular oxygen as the terminal oxidant for the coupling of thiols is a key green methodology. researchgate.net This avoids the use of stoichiometric amounts of hazardous oxidizing agents.
Photocatalysis: Visible-light-mediated synthesis represents a promising frontier. beilstein-journals.org Photocatalytic methods can enable the oxidative coupling of thiols under mild conditions, often using readily available and non-toxic catalysts. researchgate.netbeilstein-journals.org
Aqueous Synthesis: Utilizing water as a green solvent is a significant goal. researchgate.net Ultrasound-assisted methods in water have demonstrated the successful conversion of various thiols to their corresponding disulfides in excellent yields. researchgate.net
Alternative Starting Materials: Exploration of alternative and greener routes to the 3-bromoaniline (B18343) precursor is also crucial. This includes developing synthetic pathways that avoid hazardous reagents traditionally used in diazotization and bromination steps. guidechem.comguidechem.com
| Parameter | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Oxidizing Agents | Harsh oxidants (e.g., halogens) | O₂, H₂O₂, Air digitellinc.com |
| Solvents | Volatile organic compounds (VOCs) | Water, Ionic Liquids, Solvent-free researchgate.net |
| Energy Source | Thermal heating | Visible light, Ultrasound researchgate.netbeilstein-journals.org |
| Byproducts | Often toxic and difficult to separate | Benign (e.g., H₂O) |
Exploration of Novel Material Applications and Functionalities
The disulfide bond is a dynamic covalent bond, meaning it can break and reform under specific stimuli, such as heat or light. This property makes 2,2'-Disulfanediylbis(3-bromoaniline) an attractive building block for advanced functional materials.
Future applications will likely focus on:
Self-Healing Polymers: Incorporating aromatic disulfide units like 2,2'-Disulfanediylbis(3-bromoaniline) into polymer networks can impart self-healing capabilities. acs.orgresearchgate.net When a material is damaged, the disulfide bonds can exchange across the fractured interface at moderate temperatures, restoring the material's mechanical integrity. acs.orgacs.org The presence of aromatic rings can facilitate these exchange reactions even at room temperature. researchgate.net
Recyclable Thermosets (Vitrimers): This compound can be used as a cross-linker to create vitrimers. These materials behave like robust thermosets at operating temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures due to the dynamic disulfide bond exchange. rsc.orgacs.org This offers a solution to the problem of non-recyclable thermoset plastics. acs.org
Stimuli-Responsive Materials: The disulfide linkage is sensitive to redox conditions. This allows for the design of materials that can change their properties, such as swelling or degradation, in response to specific chemical stimuli. This is particularly relevant for applications like drug delivery systems.
Adjustable Color Polymers: Recent research has shown that poly[N,N-(phenylamino) disulfides], which share a similar backbone structure, exhibit a range of colors depending on the electronic nature of the aromatic substituents. digitellinc.com This suggests that polymers derived from 2,2'-Disulfanediylbis(3-bromoaniline) could be developed for use as chromophoric detectors or sensors, as their color might change upon reaction with certain analytes. digitellinc.com
| Application Area | Key Functional Property | Role of 2,2'-Disulfanediylbis(3-bromoaniline) |
|---|---|---|
| Self-Healing Materials | Autonomous damage repair | Provides dynamic covalent cross-links for network reformation. acs.orgacs.org |
| Vitrimers/Recyclable Thermosets | Reprocessability and Malleability | Acts as a dynamic cross-linker enabling network rearrangement. rsc.orgacs.org |
| Stimuli-Responsive Systems | Redox-sensitivity | Enables controlled degradation or property change. |
| Sensors/Detectors | Chromophoric properties | Potential for creating polymers with tunable colors. digitellinc.com |
Integration of Advanced Characterization Techniques
As 2,2'-Disulfanediylbis(3-bromoaniline) is incorporated into more complex materials, advanced characterization techniques will be essential to understand the structure-property relationships.
Future research will require moving beyond standard spectroscopic methods (NMR, IR, Mass Spectrometry) to include:
Rheological Analysis: Techniques like stress relaxation tests and dynamic rheological measurements are crucial for quantifying the dynamic nature of the disulfide bonds within a polymer network. acs.org These methods provide insight into the material's healing efficiency and reprocessing capabilities.
Advanced Mechanical Testing: To evaluate self-healing performance, detailed tensile tests on damaged and healed samples are necessary. acs.orgfrontiersin.org These experiments quantify the recovery of mechanical properties like tensile strength and elongation at break. acs.org
Spectroscopy with Chemometrics: The combination of spectroscopic data, such as 1H NMR, with chemometric methods like principal component analysis (PCA) is an emerging trend. rsc.org This approach can be used to comprehensively study the thermal stability and degradation of aromatic disulfide-based materials under various processing conditions, helping to define optimal parameters for recycling and reprocessing. rsc.org
In-situ Monitoring: Techniques that can monitor the disulfide exchange reaction in real-time within the material will provide a deeper understanding of the healing mechanism. This could include fluorescence spectroscopy or advanced microscopy.
Computational-Aided Design and Discovery of Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules and materials. frontiersin.org For 2,2'-Disulfanediylbis(3-bromoaniline), computational approaches can guide the synthesis of new derivatives with tailored properties.
Emerging trends in this area include:
Predicting Reaction Mechanisms: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of disulfide exchange reactions. bohrium.com This helps in understanding how modifications to the molecular structure will affect self-healing efficiency.
Structure-Property Relationship Modeling: Molecular dynamics (MD) simulations can predict the bulk properties of polymers incorporating 2,2'-Disulfanediylbis(3-bromoaniline) and its derivatives. frontiersin.org This allows researchers to screen potential candidates in-silico before undertaking laborious and expensive laboratory synthesis.
Designing Novel Derivatives: By computationally modeling the effects of different substituents on the aromatic rings, researchers can design new derivatives of 2,2'-Disulfanediylbis(3-bromoaniline). For example, adding electron-donating or electron-withdrawing groups could be used to tune the dissociation energy of the S-S bond, thereby controlling the temperature at which self-healing or reprocessing occurs.
Virtual Screening: For applications in areas like materials science, computational tools can screen libraries of virtual compounds based on derivatives of 2,2'-Disulfanediylbis(3-bromoaniline) to identify candidates with optimal electronic, thermal, or mechanical properties.
Q & A
Q. What are the key considerations for synthesizing 2,2'-Disulfanediylbis(3-bromoaniline) with high purity for in vitro studies?
Answer: Synthesis typically involves Ullmann-type coupling or Buchwald-Hartwig amination to form the disulfide bond. Key steps include:
- Reagent Selection: Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions under inert atmospheres.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity (HPLC validation recommended) .
- Purity Validation: Confirm via ¹H/¹³C NMR (absence of residual solvents) and LC-MS to detect brominated byproducts .
Q. How should researchers characterize the structural stability of 2,2'-Disulfanediylbis(3-bromoaniline) under varying pH and temperature conditions?
Answer:
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition points (e.g., mp -107.3℃, bp 99.2℃ as reference for related brominated compounds) .
- pH Sensitivity: Conduct UV-Vis spectroscopy in buffered solutions (pH 2–12) to track absorbance shifts, indicating disulfide bond cleavage or bromine substitution .
Q. What in vitro models are suitable for preliminary toxicity screening of this compound?
Answer:
- Cell Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess cytotoxicity.
- Oxidative Stress Markers: Measure glutathione depletion or ROS production in liver microsomes (e.g., HepG2 cells) to evaluate metabolic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 2,2'-Disulfanediylbis(3-bromoaniline) across different studies?
Answer:
- Source Validation: Cross-check synthetic routes (e.g., purity >95% vs. lower grades) and solvent systems (e.g., DMSO vs. aqueous buffers), as impurities can alter biological activity .
- Mechanistic Replication: Use standardized assays (e.g., SPR for binding affinity) and orthogonal techniques (e.g., ITC for thermodynamic profiling) to confirm target interactions .
Q. What computational strategies are recommended to predict the compound’s interaction with cysteine-rich proteins?
Answer:
Q. How can researchers design experiments to study the compound’s role in redox signaling pathways?
Answer:
- Fluorescent Probes: Couple with roGFP2 (redox-sensitive GFP) to visualize intracellular thiol-disulfide exchange in real time.
- Knockout Models: Use CRISPR-Cas9 to silence glutaredoxin or thioredoxin pathways in cell lines, then measure compound-induced apoptosis via flow cytometry .
Methodological Challenges and Solutions
Q. How to address low solubility of 2,2'-Disulfanediylbis(3-bromoaniline) in aqueous media for biological assays?
Answer:
Q. What advanced analytical techniques are required to distinguish between stereoisomers or degradation products?
Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column with isopropanol/hexane gradients to resolve enantiomers.
- High-Resolution MS/MS: Employ Q-TOF mass spectrometry (ESI+ mode) to identify bromine loss fragments (e.g., m/z 233.10 → 154.02) .
Cross-Disciplinary Applications
Q. How can this compound be integrated into materials science research, such as polymer crosslinking?
Answer:
Q. What methodologies enable the study of its environmental persistence or degradation pathways?
Answer:
- Biodegradation Assays: Incubate with soil microbiota (e.g., Pseudomonas spp.) and track bromine release via ion chromatography.
- Photolysis Studies: Expose to simulated sunlight (Xe lamp, 300–800 nm) and analyze breakdown products using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
